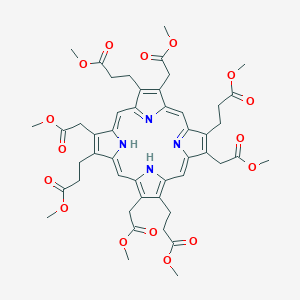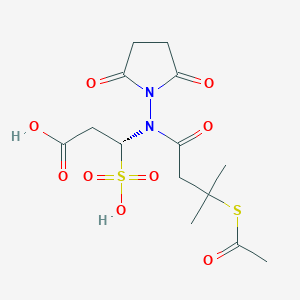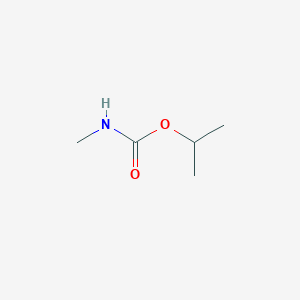
Carbamic acid, methyl-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, 1-methylethyl ester, also known as carbaryl, is a widely used insecticide that has been in use since the 1950s. It is a broad-spectrum pesticide that is effective against a wide range of insects, including beetles, moths, and flies. Carbaryl is used in various agricultural and horticultural applications, as well as in the control of insect pests in homes and gardens.
Mecanismo De Acción
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for nerve function in insects and other animals. By inhibiting this enzyme, Carbamic acid, methyl-, 1-methylethyl ester causes a buildup of acetylcholine in the nervous system, leading to overstimulation and ultimately paralysis of the insect.
Efectos Bioquímicos Y Fisiológicos
Carbaryl has been shown to have a range of biochemical and physiological effects on insects. It has been shown to disrupt the normal function of the nervous system, leading to paralysis and death. It has also been shown to interfere with insect reproduction and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is a widely used insecticide that has many advantages for use in laboratory experiments. It is effective against a wide range of insect pests, making it useful for studying the effects of insecticides on different species. However, Carbamic acid, methyl-, 1-methylethyl ester has some limitations, including its potential toxicity to non-target species and its potential to cause environmental contamination.
Direcciones Futuras
There are many potential future directions for research on Carbamic acid, methyl-, 1-methylethyl ester and other insecticides. One area of research could be the development of new insecticides that are more effective and less toxic to non-target species. Another area of research could be the investigation of the mechanisms of insecticide resistance in different insect species, with the goal of developing new strategies for controlling insect pests. Finally, research could be conducted on the environmental impacts of insecticides, with the goal of developing more sustainable and environmentally friendly pest control methods.
Métodos De Síntesis
Carbaryl can be synthesized through the reaction of methyl isocyanate and 1-naphthol. The reaction produces Carbamic acid, methyl-, 1-methylethyl ester as well as carbon dioxide and water. The synthesis of Carbamic acid, methyl-, 1-methylethyl ester is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its insecticidal properties and has been used in various scientific research applications. It has been used in studies investigating the effects of insecticides on the environment, as well as in studies investigating the mechanisms of insecticide resistance in various insect species.
Propiedades
Número CAS |
10047-90-2 |
|---|---|
Nombre del producto |
Carbamic acid, methyl-, 1-methylethyl ester |
Fórmula molecular |
C5H11NO2 |
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
propan-2-yl N-methylcarbamate |
InChI |
InChI=1S/C5H11NO2/c1-4(2)8-5(7)6-3/h4H,1-3H3,(H,6,7) |
Clave InChI |
ZLQUUMARLOVRLO-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC |
SMILES canónico |
CC(C)OC(=O)NC |
Otros números CAS |
10047-90-2 |
Sinónimos |
propan-2-yl N-methylcarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




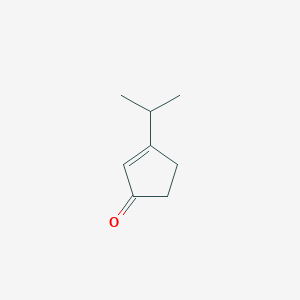
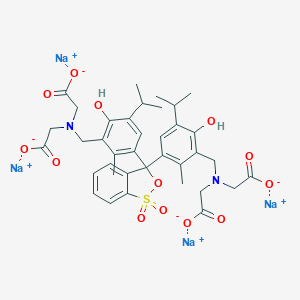
![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)

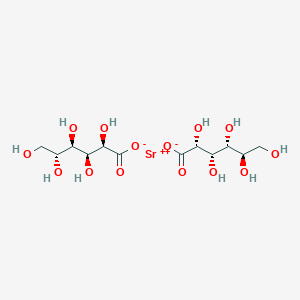
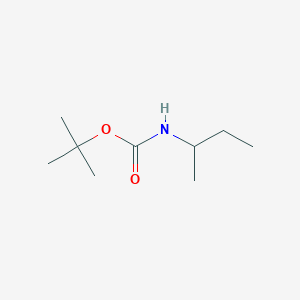
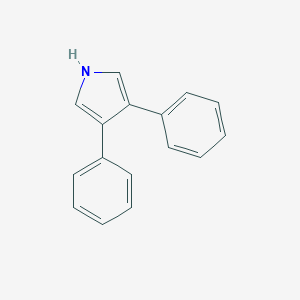
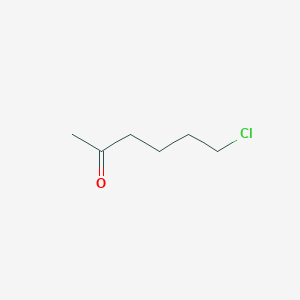
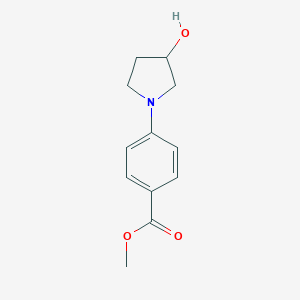
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
